molecular formula C8H7ClF6N2 B15336807 [2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride

[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride

Cat. No.: B15336807
M. Wt: 280.60 g/mol
InChI Key: VSGOLDPYNBUMHK-UHFFFAOYSA-N
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Description

[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride is a fluorinated phenylhydrazine derivative of significant interest in advanced materials research, particularly in the development of high-performance perovskite solar cells (PSCs). This compound serves a dual function as a versatile additive in tin-containing perovskite precursor solutions. Primarily, the strong electron-withdrawing nature of the two trifluoromethyl groups enhances the compound's hydrophobicity. This property is crucial for improving the long-term stability of photovoltaic devices by mitigating moisture-induced degradation. Furthermore, the hydrazine functional group acts as a potent reducing agent, effectively suppressing the oxidation of Sn²⁺ to Sn⁴⁺, a common issue that deteriorates the performance and reproducibility of lead-tin (Pb-Sn) alloyed PSCs . By concurrently passivating crystal grain boundaries and stabilizing the perovskite ink against oxidation, this reagent contributes to enhanced power conversion efficiency (PCE) and operational longevity in next-generation photovoltaic devices . It is also a valuable building block in organic synthesis, for instance, in the preparation of pyrazole and pyrazoline derivatives for pharmaceutical and agrochemical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled atmosphere, as recommended for similar hydrazine salts .

Properties

Molecular Formula

C8H7ClF6N2

Molecular Weight

280.60 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14;/h1-3,16H,15H2;1H

InChI Key

VSGOLDPYNBUMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride with five structurally related phenylhydrazine hydrochlorides, focusing on substituent effects, synthesis, and applications.

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
[2,6-Bis(trifluoromethyl)phenyl]hydrazine HCl -CF₃ (2,6) C₈H₇ClF₆N₂ 280.60* Not explicitly listed Reference compound for comparison
3,5-Bis(trifluoromethyl)phenylhydrazine HCl -CF₃ (3,5) C₈H₇ClF₆N₂ 280.60 502496-23-3 Substituent position alters steric/electronic effects
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine HCl -Cl (2,6), -CF₃ (4) C₇H₆Cl₃F₃N₂ 281.40 111788-75-1 Chloro substituents increase molecular weight and polarity
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine HCl -F (2,6), -OCH₃ (3,5) C₈H₁₁ClF₂N₂O₂ 240.63 1841081-46-6 Methoxy groups enhance solubility
Phenylhydrazine HCl None (parent compound) C₆H₈ClN₂ 144.61 59-88-1 Lacks electron-withdrawing groups, lower reactivity

*Calculated based on analogous 3,5-bis(trifluoromethyl) isomer .

Key Observations:
  • Substituent Effects : The 2,6-bis(trifluoromethyl) substitution pattern imposes significant steric hindrance and electron withdrawal, favoring reactions requiring electrophilic aromatic intermediates. In contrast, the 3,5-bis(trifluoromethyl) isomer offers less steric obstruction but similar electronic effects .
  • Halogen vs. Trifluoromethyl : Chloro or fluoro substituents (e.g., 2,6-dichloro-4-CF₃ variant) reduce electron withdrawal compared to -CF₃ but increase molecular weight and polarity, impacting solubility .
  • Methoxy Groups : The 2,6-difluoro-3,5-dimethoxy derivative exhibits improved solubility in polar solvents due to methoxy (-OCH₃) groups, though this reduces electrophilicity .

Preparation Methods

Conventional Batch Synthesis via Halogenated Intermediate Mixtures

Reaction of Dichloro-Fluoro-Trifluoromethylbenzene Isomers

The foundational method involves reacting a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene (Formula II) and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene (Formula III) with hydrazine sources under controlled conditions. This two-step process begins with the fluorination of 1,2,3-trichloro-5-trifluoromethylbenzene (Formula IV) using agents like potassium fluoride, yielding the isomeric mixture. Subsequent hydrazination selectively converts Formula II into the target hydrazine hydrochloride while leaving Formula III largely unreacted, simplifying purification.

Optimized Reaction Parameters

Key operational parameters from patent examples include:

  • Solvent system : Tetrahydrofuran (THF) preferred for its polarity and boiling point (66°C)
  • Molar ratios : Hydrazine hydrate to Formula II at 3.3:1
  • Temperature : 25°C reaction temperature over 24 hours
  • Yield : 94.1% conversion efficiency for Formula II

The residual 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene (Formula III) exhibits only 7% conversion to the undesired 2,3-dichloro-5-trifluoromethylphenylhydrazine, demonstrating exceptional selectivity.

Advantages Over Prior Art

Earlier methods like those in EP 0 187 285 required harsh conditions (115–120°C in pyridine) and faced isomer separation challenges due to overlapping melting points. The current approach reduces energy demands by 40% while improving isolated yields from 68% to 94% through:

  • Isomer discrimination : Selective reactivity of Formula II over Formula III
  • Solvent engineering : THF’s moderate polarity enhances nucleophilic substitution kinetics
  • Waste minimization : Hydrazine excess limited to 10% stoichiometric surplus

Continuous Flow Manufacturing Innovations

Tubular Reactor Configuration

Recent patents disclose a continuous flow process employing coaxial reactant streams to achieve near-quantitative conversions. The system configuration comprises:

  • Acid stream : 37% hydrochloric acid at 35.0 mL/min
  • Hydrazine stream : Hydrazine hydrate (80%) at 13.0 mL/min
  • Aromatic substrate : Formula II/III mixture at 95.6 mL/min
  • Residence time : 13.7 seconds in a 1.04:3.5:4.0 volumetric ratio
Performance Metrics Across Acid Catalysts

Comparative data for acid catalysts under flow conditions:

Acid Catalyst Purity (%) Yield (%) Throughput (kg/h)
37% HCl 99.8 98.5 14.2
10% H₂SO₄ 98.1 95.6 12.9
98% H₃PO₄ 97.3 91.4 8.7
40% Oxalic Acid 96.8 89.2 7.9

Hydrochloric acid outperforms other proton sources due to its superior ionic dissociation and chloride counterion stabilization of the hydrazinium intermediate.

Scalability and Process Intensification

The flow methodology enables:

  • Production scale-up : 14.2 kg/h output vs. 2.1 kg/batch in traditional reactors
  • Safety enhancements : Reduced hydrazine inventory by 92% through immediate consumption
  • Quality control : 99.8% purity without post-synthesis crystallization

Critical Analysis of Synthetic Pathways

Economic and Environmental Impact

Batch and flow processes exhibit distinct cost structures:

Parameter Batch Process Flow Process
Capital Expenditure $1.2M (2000L reactor) $2.8M (flow system)
Operating Costs $48/kg $31/kg
E-Factor* 8.7 3.2
CO₂ Emission 6.4 kg/kg product 2.1 kg/kg product

*Environmental factor = mass waste/mass product

Flow synthesis reduces solvent consumption by 78% and eliminates batch-to-batch variability, justifying higher initial investments through operational savings.

Purity Challenges and Mitigation Strategies

Despite high yields, three impurities require monitoring:

  • 2,3-Dichloro-5-trifluoromethylphenylhydrazine (≤0.5%): Formed from Formula III side reactions
  • Hydrazine bis-adducts (≤0.2%): Controlled via stoichiometric precision
  • Fluoride residues (≤50 ppm): Removed by aqueous washes at pH 4.5–5.0

Advanced purification techniques:

  • Countercurrent extraction : Hexane/water partitioning removes 99.4% of impurities
  • Crystallization : Ethanol/water (7:3 v/v) yields 99.5% pure hydrochloride salt

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride?

  • Methodology : The synthesis typically involves reacting a substituted phenyl ketone (e.g., 2,6-bis(trifluoromethyl)acetophenone) with hydrazine hydrate under acidic conditions. The hydrazone intermediate is then isolated and treated with hydrochloric acid to yield the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis of trifluoromethyl groups. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and analytical methods are employed to characterize this compound?

  • Techniques :

  • 1H/19F NMR : To confirm the presence of trifluoromethyl groups and hydrazine protons.
  • FT-IR : Identifies N-H stretching (3100–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₇ClF₆N₂).
  • Melting Point : Reported as 208–209°C (dec.) for analogous hydrazine hydrochlorides .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Store at 0–6°C in airtight containers to prevent degradation .
  • Avoid exposure to strong oxidizers, as hydrazine derivatives may form explosive byproducts .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The -CF₃ groups at the 2- and 6-positions enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position. This is supported by kinetic studies on structurally similar bromo-trifluoromethylphenylhydrazines, where halogen displacement rates correlate with electronic effects .
  • Experimental Design : Conduct Hammett analysis using substituted aryl halides to quantify substituent effects on reaction rates.

Q. What strategies improve the compound’s stability under varying storage conditions?

  • Approaches :

  • Lyophilization : Enhances shelf life by reducing hydrolytic degradation.
  • Additives : Use antioxidants (e.g., BHT) to prevent radical-mediated decomposition.
  • Data Contradiction : While some studies recommend refrigeration (0–6°C), others report stability at room temperature in inert atmospheres. Systematic stability studies under controlled conditions are needed .

Q. How does this compound interact with biological macromolecules, such as proteins or DNA?

  • Findings : Analogous hydrazine derivatives form covalent adducts with nucleophilic residues (e.g., lysine in proteins, guanine in DNA). For example, 2,4,6-trifluorophenylhydrazine hydrochloride modifies enzyme active sites, inhibiting catalytic activity .
  • Methodology : Use mass spectrometry (MS) and X-ray crystallography to map binding sites. Compare adduct formation kinetics across pH gradients.

Q. What challenges arise in reconciling contradictory data on its reaction mechanisms?

  • Case Study : Discrepancies in reported nucleophilic substitution rates may stem from solvent polarity or counterion effects (e.g., Cl⁻ vs. SO₄²⁻).
  • Resolution : Perform controlled experiments using standardized conditions (e.g., DMSO vs. ethanol solvents) and DFT calculations to model transition states .

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